6-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole
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Overview
Description
6-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring, an imidazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the piperidine and imidazole moieties through a series of coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzothiazole or imidazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: These include various drugs and biochemical probes that share the imidazole ring structure.
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol, which have similar core structures but different functional groups.
Uniqueness
What sets 6-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole apart is its unique combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-14(2)19-21-7-10-24(19)12-15-5-8-23(9-6-15)20(25)16-3-4-17-18(11-16)26-13-22-17/h3-4,7,10-11,13-15H,5-6,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYFFXTWPPISRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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